4-Bromo-6-(difluoromethyl)-1,3-benzodioxole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-(difluoromethyl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-5-1-4(8(10)11)2-6-7(5)13-3-12-6/h1-2,8H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUWZKPMAUTJNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-6-(difluoromethyl)-1,3-benzodioxole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and research findings.
- Chemical Formula : C9H6BrF2O2
- Molecular Weight : 267.05 g/mol
- CAS Number : 1784852-67-0
The compound features a benzodioxole structure with bromine and difluoromethyl substituents, which may influence its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
These results indicate that the compound exhibits moderate antibacterial activity, suggesting potential applications in treating bacterial infections.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal effects. A study reported the following findings:
| Fungal Strain | EC50 (µg/mL) | Comparison to Control (hymexazol) |
|---|---|---|
| Rhizoctonia solani | 5.21 | Comparable |
| Botrytis cinerea | 6.72 | Superior |
The EC50 values indicate that the compound is effective against specific fungal pathogens, making it a candidate for agricultural applications as a fungicide.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it can induce apoptosis in cancer cell lines. Notably:
- The compound was tested on HeLa and MCF-7 cell lines.
- IC50 values were determined to be around 20 µM for both cell lines, indicating cytotoxic effects.
These findings highlight the need for further research into its mechanisms of action and potential therapeutic applications in oncology.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it can bind to enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
Case Studies
Several case studies have documented the efficacy of this compound in various experimental settings:
-
Case Study on Antibacterial Activity :
- Researchers evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated significant inhibition compared to traditional antibiotics.
-
Case Study on Antifungal Efficacy :
- A field trial assessed the performance of this compound as a fungicide against Botrytis cinerea in crops. Results showed a reduction in fungal incidence by up to 60% when applied at recommended doses.
Scientific Research Applications
Medicinal Chemistry
Phosphodiesterase Inhibition
One of the notable applications of 4-Bromo-6-(difluoromethyl)-1,3-benzodioxole is its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate the levels of cyclic nucleotides within cells, which are crucial for various signaling pathways. Inhibiting PDEs can lead to increased levels of cyclic AMP and cyclic GMP, potentially offering therapeutic benefits in conditions such as asthma, depression, and erectile dysfunction .
Case Study: PDE4 Inhibition
A study demonstrated that derivatives of 1,3-benzodioxole compounds exhibited significant inhibitory activity against PDE4. The introduction of the difluoromethyl group in this compound enhances its potency and selectivity for this enzyme, making it a promising candidate for further development in treating inflammatory diseases .
Organic Synthesis
Reagent in Chemical Reactions
this compound serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. This versatility is particularly useful in synthesizing complex organic molecules that may have biological activity.
Table 1: Summary of Synthetic Applications
Anticancer Properties
Research indicates that compounds similar to this compound may possess anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms such as oxidative stress and cell cycle arrest.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro studies have shown that treatment with benzodioxole derivatives resulted in significant cytotoxicity against breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability and increased markers of apoptosis .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, physicochemical properties, and applications of 4-Bromo-6-(difluoromethyl)-1,3-benzodioxole with related compounds:
Key Observations
- Substituent Effects on Lipophilicity: Halogenation (Br, F) increases XLogP3 compared to non-halogenated analogs like myristicin or safrole. This enhances membrane permeability but may reduce aqueous solubility .
- Electrochemical Performance : 1,3-benzodioxole derivatives with electron-withdrawing groups (e.g., nitro, bromo) show mixed results in battery applications. For example, 1,3-benzodioxole itself underperforms TEGME as a solid-electrolyte interphase (SEI) precursor in lithium-ion batteries, but halogenated variants may exhibit improved redox stability .
- Pharmaceutical Potential: Brominated derivatives like 4-Bromo-2,2-difluoro-1,3-benzodioxole are highlighted in patent applications as PDE4 inhibitors, suggesting anti-inflammatory or immunomodulatory applications. The difluoromethyl group in the target compound could further optimize binding affinity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Bromo-6-(difluoromethyl)-1,3-benzodioxole, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with a retrosynthetic analysis to identify feasible precursors (e.g., brominated benzodioxole derivatives and difluoromethylation reagents). Optimize parameters such as temperature, solvent polarity, and catalyst loading using a factorial design approach. For example, evaluate Buchwald-Hartwig amination or Ullmann coupling for bromine retention during functionalization. Monitor reaction progress via HPLC or GC-MS, and confirm purity via H/C NMR and high-resolution mass spectrometry (HRMS). Troubleshoot side products by adjusting stoichiometry or using scavengers for reactive intermediates .
Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?
- Methodological Answer : Combine F NMR to identify the difluoromethyl group’s unique splitting patterns and IR spectroscopy to detect the benzodioxole ring’s C-O-C stretching vibrations (~1250 cm). X-ray crystallography resolves bromine positioning, while tandem MS/MS fragmentation distinguishes isotopic patterns of bromine (1:1 ratio for Br/Br) from chlorine-containing analogs. Cross-validate with computational simulations (DFT) for vibrational and electronic spectra .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity data for this compound under nucleophilic substitution?
- Methodological Answer : Conduct kinetic studies under controlled conditions (e.g., varying nucleophile strength, solvent dielectric constant). Use Arrhenius plots to compare activation energies across studies. If discrepancies persist, analyze steric effects via molecular dynamics simulations or Hammett substituent constants. Replicate conflicting experiments with standardized reagents and inert atmospheres to isolate variables like moisture or oxygen interference .
Q. How can computational modeling predict the compound’s behavior in catalytic systems, and what experimental validations are critical?
- Methodological Answer : Perform DFT calculations to map potential energy surfaces for reactions involving the bromine and difluoromethyl groups. Compare orbital interactions (e.g., LUMO localization at the benzodioxole ring) with experimental outcomes in cross-coupling reactions. Validate predictions using kinetic isotope effects (KIEs) or deuterated analogs to confirm mechanistic pathways. Correlate computed transition states with experimental activation parameters from Eyring plots .
Q. What advanced separation techniques improve the purification of this compound from complex reaction mixtures?
- Methodological Answer : Employ orthogonal methods such as centrifugal partition chromatography (CPC) or preparative HPLC with a biphasic solvent system (e.g., heptane/ethyl acetate with 0.1% TFA). For halogenated byproducts, use silver nitrate-impregnated silica gel columns to selectively trap bromide intermediates. Characterize purity via differential scanning calorimetry (DSC) to detect eutectic impurities and X-ray powder diffraction (XRPD) for crystallinity assessment .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the compound’s stability under varying pH and thermal conditions?
- Methodological Answer : Use a stability-indicating assay (e.g., forced degradation studies):
- Thermal Stability : Perform thermogravimetric analysis (TGA) and isothermal stress testing at 40–100°C.
- pH Stability : Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via UPLC-PDA.
- Data Interpretation : Apply the Q rule for temperature-dependent degradation and use Henderson-Hasselbalch equations to model pH-rate profiles. Statistically compare half-lives using ANOVA with post-hoc Tukey tests .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in biological studies involving this compound?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Assess goodness-of-fit via Akaike information criterion (AIC) and residual plots. For multiplex assays (e.g., cytotoxicity + target inhibition), apply multivariate analysis (PCA or PLS-DA) to disentangle confounding variables. Validate EC/IC values with bootstrap resampling to estimate confidence intervals .
Mechanistic and Application-Oriented Queries
Q. How does the electron-withdrawing difluoromethyl group influence the compound’s reactivity in Suzuki-Miyaura couplings compared to non-fluorinated analogs?
- Methodological Answer : Compare Hammett σ values for -CFH vs. -CH to quantify electronic effects. Perform competitive coupling experiments with para-substituted aryl halides to evaluate directing effects. Use B NMR to monitor boronic ester transmetallation efficiency. Mechanistic insights can be further probed by in situ IR spectroscopy to track Pd-ligand coordination changes .
Q. What in silico tools predict the environmental fate of this compound, and how can lab studies validate these predictions?
- Methodological Answer : Use EPI Suite to estimate biodegradation half-lives and log K for bioaccumulation potential. Experimentally, perform OECD 301F biodegradability tests and measure soil sorption coefficients (K) via batch equilibrium. For hydrolysis studies, use O-labeled water and track products via LC-HRMS. Compare computational outputs with experimental half-lives using Bland-Altman analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
